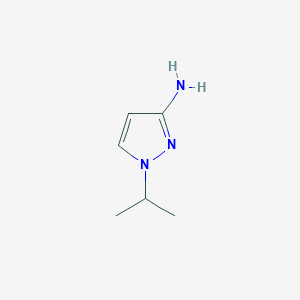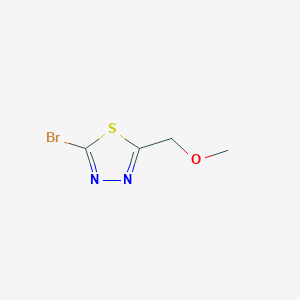
2-Bromo-5-(methoxymethyl)-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-Bromo-5-(methoxymethyl)-1,3,4-thiadiazole" is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound containing both sulfur and nitrogen within the ring structure. This class of compounds is known for its diverse range of biological activities and applications in pharmaceutical chemistry. The presence of bromo and methoxymethyl substituents suggests potential reactivity for further chemical modifications.
Synthesis Analysis
The synthesis of thiadiazole derivatives often involves cyclization reactions and the use of various reagents to introduce different substituents into the thiadiazole ring. For example, the synthesis of 1,3,4-thiadiazole derivatives from 2-(4-formyl-2-methoxyphenoxy) acetic acid involves cyclization with thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) . Similarly, the preparation of 2-amino-5-bromo-1,3,4-thiadiazoles includes alkylation, acylation, and nitrosation reactions, indicating the versatility of thiadiazole derivatives in chemical synthesis .
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by the presence of a five-membered ring containing three heteroatoms, two of which are nitrogen and one sulfur. The substituents on the thiadiazole ring can significantly influence the molecular conformation and reactivity. For instance, the crystallographic analysis of 2-amino-4-(methoxymethyl)thiazole-5-carboxylate reveals two independent conformations differing by the rotational positions of the methoxymethyl substituents . This suggests that the methoxymethyl group in "2-Bromo-5-(methoxymethyl)-1,3,4-thiadiazole" could also influence its molecular conformation.
Chemical Reactions Analysis
Thiadiazole derivatives exhibit a range of chemical reactivities depending on their substitution patterns. For example, brominated thiadiazoles can undergo nucleophilic substitution reactions, as seen with bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole reacting with various nucleophiles to yield substituted derivatives . The presence of a bromo substituent in "2-Bromo-5-(methoxymethyl)-1,3,4-thiadiazole" suggests it may also participate in similar nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives are influenced by their substituents. For instance, the introduction of methoxy and bromo groups can affect the compound's solubility, melting point, and stability. The antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives indicates that these compounds show significant activity against several strains of microbes . This implies that "2-Bromo-5-(methoxymethyl)-1,3,4-thiadiazole" could potentially possess similar biological properties, which would be of interest in pharmaceutical research.
Aplicaciones Científicas De Investigación
Anticancer Activity
1,3,4-Thiadiazole derivatives have displayed significant potential as anticancer agents. A range of 1,3,4-thiadiazole derivatives bearing an amide moiety were synthesized and evaluated for their cytotoxic activities against various human tumor cell lines. Notably, certain compounds exhibited potent inhibitory effects, suggesting their relevance in developing new anticancer therapies (Almasirad et al., 2016).
Antimicrobial Activity
The antimicrobial properties of 1,3,4-thiadiazole derivatives have also been extensively studied. Schiff bases derived from 1,3,4-thiadiazole compounds demonstrated moderate activity against various bacterial and fungal strains, indicating their potential in creating new antimicrobial agents (Vinusha et al., 2015).
Propiedades
IUPAC Name |
2-bromo-5-(methoxymethyl)-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2OS/c1-8-2-3-6-7-4(5)9-3/h2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFHBDROTUDXEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(S1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80605830 |
Source


|
| Record name | 2-Bromo-5-(methoxymethyl)-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80605830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(methoxymethyl)-1,3,4-thiadiazole | |
CAS RN |
61450-91-7 |
Source


|
| Record name | 2-Bromo-5-(methoxymethyl)-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80605830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-5-(methoxymethyl)-1,3,4-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

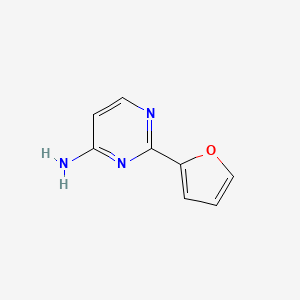


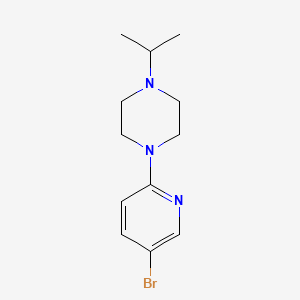

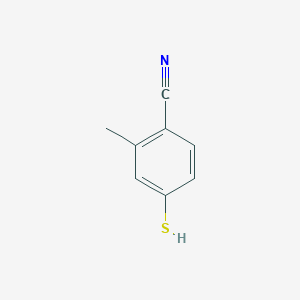

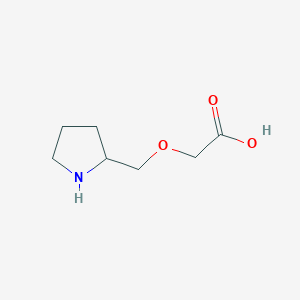
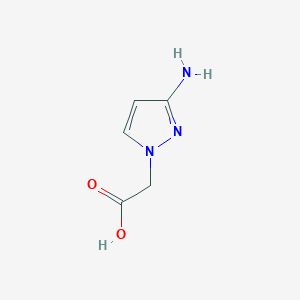
![2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B1287512.png)
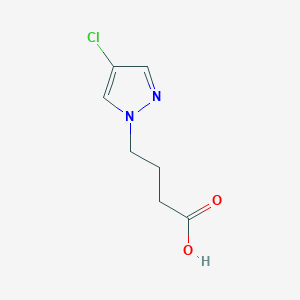

![4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B1287516.png)
